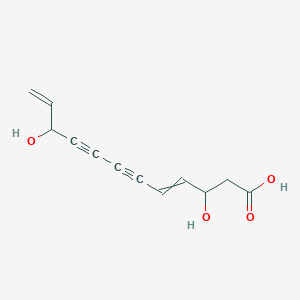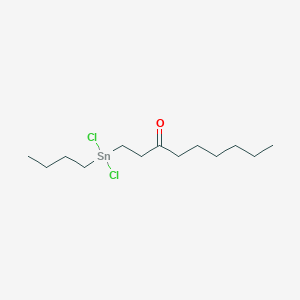
3-Nonanone, 1-(butyldichlorostannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonanone, 1-(butyldichlorostannyl)- is an organotin compound with the molecular formula C13H26Cl2OSn. This compound is characterized by the presence of a butyldichlorostannyl group attached to the third carbon of nonanone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanone, 1-(butyldichlorostannyl)- typically involves the reaction of 3-nonanone with butyltin trichloride (BuSnCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
3-Nonanone+BuSnCl3→3-Nonanone, 1-(butyldichlorostannyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonanone, 1-(butyldichlorostannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyldichlorostannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nonanone, 1-(butyldichlorostannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Nonanone, 1-(butyldichlorostannyl)- involves the interaction of the butyldichlorostannyl group with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes and other proteins, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nonanone: A simple ketone with the molecular formula C9H18O.
Butyltin trichloride (BuSnCl3): An organotin compound used in the synthesis of various organotin derivatives.
Uniqueness
3-Nonanone, 1-(butyldichlorostannyl)- is unique due to the presence of both a ketone and an organotin moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
137518-49-1 |
|---|---|
Formule moléculaire |
C13H26Cl2OSn |
Poids moléculaire |
388.0 g/mol |
Nom IUPAC |
1-[butyl(dichloro)stannyl]nonan-3-one |
InChI |
InChI=1S/C9H17O.C4H9.2ClH.Sn/c1-3-5-6-7-8-9(10)4-2;1-3-4-2;;;/h2-8H2,1H3;1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
PKJDPDCTWFTPGU-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(=O)CC[Sn](CCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
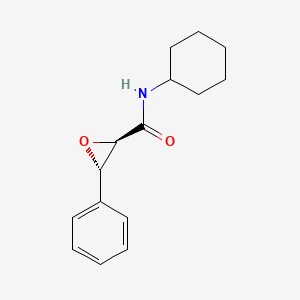
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
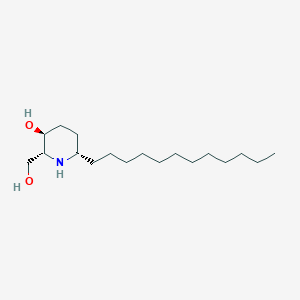
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
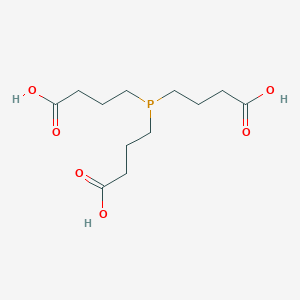
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
